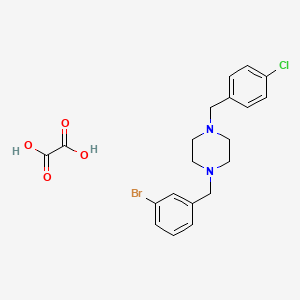![molecular formula C12H23NO B5112699 [1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)
[1-(3-methylcyclopentyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-methylcyclopentyl)-3-piperidinyl]methanol, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays important roles in a variety of physiological processes. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cardiovascular disorders.
作用機序
[1-(3-methylcyclopentyl)-3-piperidinyl]methanol exerts its effects by activating the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is activated by various stimuli, including heat, mechanical stress, and osmotic pressure. Activation of TRPV4 leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways. [1-(3-methylcyclopentyl)-3-piperidinyl]methanol binds to a specific site on TRPV4 and induces a conformational change that results in channel activation.
Biochemical and Physiological Effects:
Activation of TRPV4 by [1-(3-methylcyclopentyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects. In endothelial cells, TRPV4 activation leads to the release of nitric oxide, which plays a key role in regulating vascular tone and blood flow. In sensory neurons, TRPV4 activation leads to the release of neuropeptides, which play a key role in pain transmission. In immune cells, TRPV4 activation leads to the release of cytokines and chemokines, which play a key role in inflammation.
実験室実験の利点と制限
[1-(3-methylcyclopentyl)-3-piperidinyl]methanol has several advantages for lab experiments. It is a potent and selective agonist of TRPV4, which allows for precise control of channel activation. It is also relatively stable and can be easily synthesized in large quantities. However, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol has some limitations. It is a small molecule and may have off-target effects on other ion channels or receptors. It is also not suitable for long-term studies due to its short half-life.
将来の方向性
There are several future directions for research on [1-(3-methylcyclopentyl)-3-piperidinyl]methanol. One area of interest is the development of more potent and selective TRPV4 agonists for therapeutic applications. Another area of interest is the elucidation of the downstream signaling pathways activated by TRPV4, which could lead to the development of novel therapeutic targets. Finally, the role of TRPV4 in various disease models, including cancer, diabetes, and neurodegenerative diseases, is an area of active investigation.
合成法
The synthesis of [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was first reported by GlaxoSmithKline in 2008. The synthesis involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring through a cyclization reaction. The final product is obtained in high yield and purity using standard purification techniques.
科学的研究の応用
[1-(3-methylcyclopentyl)-3-piperidinyl]methanol has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. The compound has shown promising results in various disease models, including pain, inflammation, and cardiovascular disorders. In a rat model of neuropathic pain, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was found to significantly reduce pain behavior and improve motor function. In a mouse model of acute lung injury, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was found to reduce inflammation and improve lung function. In a rabbit model of myocardial infarction, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was found to improve cardiac function and reduce infarct size.
特性
IUPAC Name |
[1-(3-methylcyclopentyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-10-4-5-12(7-10)13-6-2-3-11(8-13)9-14/h10-12,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZLAGZIXNRKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methylcyclopentyl)piperidin-3-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinecarboxamide](/img/structure/B5112616.png)
![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5112621.png)
![3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5112623.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5112661.png)



![4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)


![4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)
![N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline](/img/structure/B5112718.png)